Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives, however, are known to influence a variety of biochemical pathways, resulting in diverse downstream effects .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole compound .
Cellular Effects
Some thiazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on similar thiazole derivatives could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The acetylbenzamido group is then introduced via an acylation reaction, and the ethyl ester is formed through esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to improve reaction times and yields. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a probe for studying biological processes due to its ability to interact with biomolecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate can be compared to other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A simpler compound with similar core structure but different functional groups.
6-Nitrobenzothiazole: Contains a nitro group, which imparts different chemical and biological properties.
Benzothiazole-2-carboxylic acid: Lacks the ethyl ester and acetylbenzamido groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 2-[(4-acetylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-3-25-18(24)14-8-9-15-16(10-14)26-19(20-15)21-17(23)13-6-4-12(5-7-13)11(2)22/h4-10H,3H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGQTIHTEATHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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